N-cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Beschreibung
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core with functional substitutions:
- Cyclohexyl group: Attached to the carboxamide moiety, contributing steric bulk and lipophilicity.
- 4-Fluorobenzyl group: Positioned at the 2nd position of the triazoloquinazoline core, introducing electron-withdrawing effects.
- Isobutyl group: At the 4th position, enhancing hydrophobic interactions.
- 1,5-Dioxo system: Stabilizes the tetrahydroquinazoline framework, influencing tautomerism and hydrogen-bonding capacity.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17(2)15-31-25(35)22-13-10-19(24(34)29-21-6-4-3-5-7-21)14-23(22)33-26(31)30-32(27(33)36)16-18-8-11-20(28)12-9-18/h8-14,17,21H,3-7,15-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKWKAAHOVHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
Compound A : 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Substituent Differences :
- Halogen : 3-Chlorobenzyl (Compound A) vs. 4-Fluorobenzyl (Target Compound).
- Alkyl Groups : Diisobutyl (Compound A) vs. Single Isobutyl (Target Compound).
- Impact :
- The chlorine atom in Compound A increases electron-withdrawing effects but reduces metabolic stability compared to fluorine.
- Diisobutyl substitution may enhance lipophilicity but reduce solubility relative to the target compound’s single isobutyl group.
Compound B : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Core Structure : 1,2,4-Triazole vs. Triazoloquinazoline.
- Functional Groups :
- Sulfonyl groups in Compound B introduce strong electron-withdrawing effects, contrasting with the benzyl groups in the target compound.
- Fluorine positioning : 2,4-Difluorophenyl in Compound B vs. 4-Fluorobenzyl in the target compound.
- Tautomerism : Compound B exists in equilibrium between thione and thiol tautomers, unlike the rigid dioxo system in the target compound .
Table 1: Key Properties of Selected Compounds
Functional Group Effects on Reactivity and Stability
- Fluorine vs. Chlorine :
- Isobutyl vs. Diisobutyl :
- The single isobutyl group in the target compound balances lipophilicity and solubility, whereas diisobutyl in Compound A may overly favor hydrophobic interactions, limiting aqueous solubility.
- Sulfonyl vs. Benzyl :
- Compound B’s sulfonyl groups enhance acidity and hydrogen-bonding capacity, contrasting with the neutral benzyl groups in the target compound .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols typical of triazoloquinazoline derivatives. Critical steps include:
- Precursor preparation : Cyclocondensation of substituted hydrazines with carbonyl intermediates under reflux in ethanol or dimethylformamide (DMF) .
- Triazole ring formation : Use of benzyltributylammonium bromide as a phase-transfer catalyst to enhance reaction efficiency .
- Final functionalization : Amidation or alkylation reactions at the quinazoline carboxamide position, requiring anhydrous conditions and inert gas (N₂/Ar) .
Q. Optimal Conditions Table
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol, DMF |
| Temperature | 80–120°C (reflux) |
| Catalyst | Benzyltributylammonium bromide |
| Reaction Time | 4–12 hours |
| Yield Optimization | TLC monitoring (hexane:EtOAc) |
Q. What spectroscopic methods are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and regiochemistry (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (1,5-dioxo groups at ~1700 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected m/z ~550–600) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
- Contradiction Analysis : If NMR signals overlap (e.g., isobutyl vs. cyclohexyl protons), use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in DCM/hexane .
- High-Resolution MS : Differentiate isobaric impurities (e.g., residual precursors) with HRMS (accuracy <5 ppm) .
Q. What experimental strategies optimize bioactivity while minimizing cytotoxicity?
- Structure-Activity Relationship (SAR) Design :
- In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays against HEK-293 (normal) vs. HeLa (cancer) cells, adjusting IC₅₀ thresholds to >50 µM for selectivity .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence polarization assays .
Q. How can computational methods guide the design of derivatives?
- Molecular Docking : Use AutoDock Vina to predict binding to EGFR (PDB: 1M17) or PARP-1 (PDB: 5DS3), prioritizing derivatives with ΔG < -8 kcal/mol .
- ADMET Prediction : Employ SwissADME to optimize logP (2–5) and reduce hepatotoxicity (CYP450 inhibition scores <0.5) .
- MD Simulations : Assess triazoloquinazoline stability in lipid bilayers (100 ns simulations) to predict blood-brain barrier penetration .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
- Catalyst Screening : Test HATU vs. EDCI/HOBt for carboxamide coupling efficiency .
- Solvent Polarity : Switch from DMF to THF for sterically hindered amines .
- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes at 100°C .
Q. What protocols ensure reproducibility in biological assays?
- Standardized Cell Lines : Use ATCC-validated HeLa and MCF-7 cells with passage numbers <20 .
- Dose-Response Curves : Perform 3 independent replicates with 8-point dilution series (1 nM–100 µM) .
- Positive Controls : Include doxorubicin (cytotoxicity) and staurosporine (apoptosis) for assay validation .
Data Interpretation and Reporting
Q. How to statistically validate conflicting bioactivity results across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
